molecular formula C6H2Cl3NO B1396664 4,6-Dichloropyridine-2-carbonyl chloride CAS No. 98138-06-8

4,6-Dichloropyridine-2-carbonyl chloride

Cat. No. B1396664
CAS RN: 98138-06-8
M. Wt: 210.4 g/mol
InChI Key: YGWRJXZYLFQGJD-UHFFFAOYSA-N
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Description

4,6-Dichloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 . It is used as an intermediate in many chemical reactions .


Synthesis Analysis

The synthesis of chloropyridines, such as 4,6-Dichloropyridine-2-carbonyl chloride, often involves the halogenation of pyridine C–H ligands . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyridine-2-carbonyl chloride consists of a pyridine ring with two chlorine atoms and a carbonyl chloride group .


Chemical Reactions Analysis

Chloropyridine, the chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .


Physical And Chemical Properties Analysis

4,6-Dichloropyridine-2-carbonyl chloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

4,6-Dichloropyridine-2-carbonyl chloride is a type of carbonyl chloride . It’s used in scientific research, particularly in the field of chemistry . The molecular formula of this compound is C6H2Cl3NO, and it has a molecular weight of 210.447 .

Chloropyridines, including 4,6-Dichloropyridine-2-carbonyl chloride, are used as intermediates in many chemical reactions . They are particularly useful in the development of pharmaceuticals, agrochemicals, and metal complexes .

One specific method of application involves the use of a process known as “phosphonium salt installation” to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts, which are then replaced with halide nucleophiles . This strategy is effective for the late-stage halogenation of complex pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .

  • Synthesis of Heterocyclic Compounds Chloropyridines are used as building blocks in the synthesis of chemically relevant organic compounds . They are highly reactive toward nucleophilic attack due to their electron-deficient nature, and all halogen atoms may be displaced by nucleophiles . This allows for the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .

  • Development of Pharmaceuticals Chloropyridines are used in the development of pharmaceuticals . For example, 2,6-Dichloropyridine serves as a precursor to the antibiotic enoxacin .

  • Agricultural Applications Chloropyridines are used in the agricultural industry to produce fungicides and insecticides .

  • Synthesis of Polyhalogenated Pyridine Chloropyridines are used in the synthesis of polyhalogenated pyridine . The most common protocols involve the substitution of chlorine atoms by fluorine .

  • Production of Antihistamines and Antiarrythmics Chloropyridines are used to produce antihistamines and antiarrythmics for medicinal use .

  • Synthesis of Heterocyclic Compounds Chloropyridines are used as building blocks in the synthesis of chemically relevant organic compounds . They are highly reactive toward nucleophilic attack due to their electron-deficient nature, and all halogen atoms may be displaced by nucleophiles . This allows for the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .

  • Development of Pharmaceuticals Chloropyridines are used in the development of pharmaceuticals . For example, 2,6-Dichloropyridine serves as a precursor to the antibiotic enoxacin .

  • Agricultural Applications Chloropyridines are used in the agricultural industry to produce fungicides and insecticides .

  • Synthesis of Polyhalogenated Pyridine Chloropyridines are used in the synthesis of polyhalogenated pyridine . The most common protocols involve the substitution of chlorine atoms by fluorine .

  • Production of Antihistamines and Antiarrythmics Chloropyridines are used to produce antihistamines and antiarrythmics for medicinal use .

  • Synthesis of Pyrimidine Derivatives Chloropyridines are used in the synthesis of pyrimidine derivatives . Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4,6-dichloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRJXZYLFQGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275205
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyridine-2-carbonyl chloride

CAS RN

98138-06-8
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98138-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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